

Core Molecular Attributes of (R,S)-Anatabine-d4

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Compound of Interest

Compound Name: (R,S)-Anatabine-d4

Cat. No.: B1146741

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(R,S)-Anatabine-d4 is a deuterated form of the minor tobacco alkaloid, (R,S)-Anatabine.[1][2] Its primary application in a research setting is as an internal standard for the precise quantification of (R,S)-Anatabine in biological samples using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of four deuterium atoms provides a distinct mass difference, allowing it to be distinguished from the non-deuterated analyte while maintaining nearly identical chemical and chromatographic properties.

Quantitative Data Summary

Property	Value
Molecular Formula	C ₁₀ H ₈ D ₄ N ₂ [1][3]
Molecular Weight	164.24 g/mol [3][4][5]
Formal Name	1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d ₄ [1]
CAS Number	1020719-11-2[1][3]
Purity	≥99% deuterated forms (d ₁ -d ₄)[1]
Formulation	A neat oil[1]
Solubility	Soluble in Chloroform and Methanol[1][5]

Experimental Protocols and Methodologies

Quantification of (R,S)-Anatabine using LC-MS with (R,S)-Anatabine-d4 Internal Standard

This protocol outlines a general methodology for the use of **(R,S)-Anatabine-d4** as an internal standard for the quantification of (R,S)-Anatabine.

- Preparation of Standards and Samples:
 - Prepare a stock solution of (R,S)-Anatabine and **(R,S)-Anatabine-d4** in a suitable solvent (e.g., Methanol).
 - Create a series of calibration standards by spiking known concentrations of (R,S)-Anatabine into a blank matrix (e.g., plasma, urine).
 - Add a fixed concentration of the **(R,S)-Anatabine-d4** internal standard to all calibration standards, quality control samples, and unknown samples.
- Sample Extraction:
 - Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared samples into an LC-MS/MS system.
 - Use a suitable C18 column for chromatographic separation.
 - Set the mass spectrometer to monitor for the specific mass transitions of both (R,S)-Anatabine and **(R,S)-Anatabine-d4**.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for all samples.

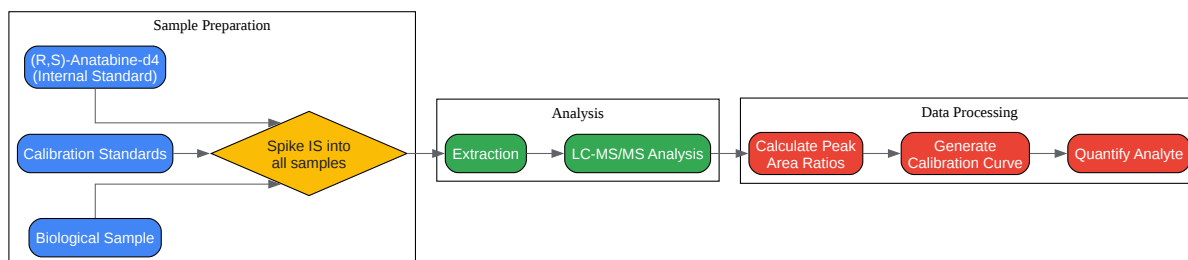
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of (R,S)-Anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of (R,S)-Anatabine

A patented method for the synthesis of anatabine involves a multi-step process that can be adapted for its deuterated analogue.[6]

- Formation of Schiff Base: 3-Aminomethyl pyridine is reacted with benzophenoneimine to form benzyldrylidene-pyridin-3-yl-methyl-amine.[6]
- Alkylation: The resulting compound is treated with a strong non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, and a dielectrophile like cis-1,4-dichloro-2-butene.[6]
- Cyclization: The intermediate is then acidified and subsequently basified to induce intramolecular N-alkylation, yielding anatabine.[6]

Visualizations



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Caption: Workflow for quantitative analysis using an internal standard.

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